Bienvenue dans la boutique en ligne BenchChem!

Minnelide sodium

Water solubility Prodrug design Formulation enablement

Minnelide sodium (CAS 1254702-87-8) is a water-soluble disodium phosphonooxymethyl prodrug of the diterpene triepoxide triptolide, a natural product derived from the Chinese medicinal herb Tripterygium wilfordii. The compound is enzymatically converted to active triptolide by alkaline phosphatases present in all body tissues, and functions as an inhibitor of heat shock protein 70 (HSP70) with downstream effects on Myc, NF-κB, and RNA polymerase II-mediated transcription.

Molecular Formula C21H25Na2O10P
Molecular Weight 514.4 g/mol
Cat. No. B12428684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMinnelide sodium
Molecular FormulaC21H25Na2O10P
Molecular Weight514.4 g/mol
Structural Identifiers
SMILESCC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+]
InChIInChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1
InChIKeyZHBJMVNZRZUQEP-KIKMAQITSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Minnelide Sodium: A Water-Soluble Triptolide Prodrug for Refractory Pancreatic and Gastrointestinal Cancer Research


Minnelide sodium (CAS 1254702-87-8) is a water-soluble disodium phosphonooxymethyl prodrug of the diterpene triepoxide triptolide, a natural product derived from the Chinese medicinal herb Tripterygium wilfordii [1]. The compound is enzymatically converted to active triptolide by alkaline phosphatases present in all body tissues, and functions as an inhibitor of heat shock protein 70 (HSP70) with downstream effects on Myc, NF-κB, and RNA polymerase II-mediated transcription [2]. Minnelide sodium has completed first-in-human Phase I evaluation in advanced gastrointestinal cancers and is currently under Phase II clinical investigation for refractory pancreatic ductal adenocarcinoma, adenosquamous carcinoma of the pancreas, and other malignancies [3]. The prodrug was specifically engineered to overcome the profound aqueous insolubility of parent triptolide (approximately 0.017 mg/mL), which had precluded its clinical development as an intravenous or oral anticancer agent [4].

Why Generic Triptolide or Other Prodrugs Cannot Substitute for Minnelide Sodium in Translational Oncology Research


Although multiple triptolide derivatives and water-soluble prodrugs have been synthesized, Minnelide sodium remains the most clinically advanced compound in this class, with published first-in-human Phase I pharmacokinetic, safety, and efficacy data that are absent for its close structural analogs [1]. A direct head-to-head comparison has demonstrated that alternative prodrug constructs such as TP-P1 exhibit significantly faster plasma release rates, yet lack the clinical validation dataset available for Minnelide sodium [2]. Importantly, Minnelide sodium's unique phosphonooxymethyl linker confers a distinct enzymatic conversion profile in human plasma (complete conversion requiring >24 hours in vitro) compared with glycolic acid-linked prodrugs, meaning that pharmacokinetic behavior, tissue distribution, and safety risk—particularly cerebellar toxicity at elevated triptolide exposure levels—cannot be extrapolated from one prodrug scaffold to another [3]. These differences directly impact experimental reproducibility, dose selection, and the translatability of preclinical findings.

Minnelide Sodium Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Triptolide and Standard-of-Care Chemotherapy


Aqueous Solubility: Minnelide Sodium Versus Parent Triptolide

Parent triptolide exhibits a measured aqueous solubility of approximately 0.017 mg/mL, rendering it effectively insoluble for intravenous or oral clinical formulation [1]. Minnelide sodium, through its disodium phosphonooxymethyl modification, achieves an aqueous solubility of approximately 93 mg/mL—representing an approximately 5,470-fold enhancement in water solubility over triptolide . This solubility gain is the critical design feature that enabled the transition of this pharmacophore from a preclinical tool compound to a clinically viable intravenous and oral therapeutic agent [2].

Water solubility Prodrug design Formulation enablement

Preclinical Survival Benefit: Minnelide Monotherapy in Orthotopic Pancreatic Cancer Relative to Vehicle Control

In an orthotopic pancreatic cancer model using the highly metastatic AsPC-1 cell line implanted into the pancreas of athymic nude mice, Minnelide treatment (0.42 mg/kg QD intraperitoneally, initiated on day 7 post-implantation) extended median survival from 36 days in the saline control group to more than 385 days in the treatment group [1]. At day 100, no palpable tumors were present in any Minnelide-treated mouse, whereas all control animals had palpable tumors [1]. At the termination of the experiment on day 385, average tumor burden in the Minnelide group was 100 ± 6.0 mg compared to 1480 ± 154.1 mg in controls at the time of sacrifice (day 36) [1]. In a separate S2-013 orthotopic model, Minnelide reduced mean tumor volume from 799.6 ± 142.3 mm³ (saline) to 199.8 ± 49.2 mm³ (P = 0.0005) and mean tumor weight from 1387.5 ± 109.3 mg to 290 ± 58.6 mg (P = 6.8 × 10⁻⁸) [1].

Pancreatic cancer Survival Orthotopic xenograft

Clinical Pharmacokinetics: Triptolide Exposure from Minnelide Sodium Prodrug in Refractory GI Cancer Patients

In the first-in-human Phase I study (NCT01927965), Minnelide sodium was administered as a 30-minute intravenous infusion to 42 evaluable patients with refractory GI cancers [1]. Minnelide and triptolide plasma pharmacokinetics were evaluated simultaneously [1]. Key PK findings include that triptolide Cmax values ranged from 3.1 to 6.9 ng/mL across dose cohorts, and notably, 2 patients who experienced severe cerebellar toxicity were found to have 2-fold higher triptolide plasma concentrations than other participants at the same dose level, establishing a direct exposure-toxicity relationship for the active metabolite [1]. This PK dataset is unique to Minnelide sodium among triptolide prodrugs—the comparator prodrug TP-P1, while exhibiting faster plasma release rates in preclinical models, lacks any published human PK data [2]. Furthermore, a separate Phase I trial in advanced gastric cancer reported that when Minnelide was administered orally as capsules (1.0–1.5 mg daily), the maximum tolerated dose was 1.25 mg once daily for 21 days per 28-day cycle, with PK parameters including AUC and Cmax being prospectively collected [3].

Pharmacokinetics Phase I clinical trial Prodrug conversion

Synergy with Standard-of-Care Chemotherapy: Minnelide Combined with Low-Dose Gemcitabine Plus Nab-Paclitaxel

In preclinical models of pancreatic ductal adenocarcinoma (PDAC), the addition of nab-paclitaxel to gemcitabine—the current standard-of-care—offers a survival benefit of only 6 weeks over gemcitabine alone (median overall survival 8.5 months vs. 6.7 months in the MPACT Phase III trial) at the cost of increased toxicity [1]. A combination regimen of low-dose Minnelide with low-dose gemcitabine plus nab-paclitaxel was directly compared to full-dose conventional chemotherapy (gemcitabine + nab-paclitaxel) in orthotopic and subcutaneous PDAC mouse models [2]. The combination of low-dose Minnelide with low-dose chemotherapy significantly inhibited tumor progression and increased survival of tumor-bearing mice compared with full-dose conventional chemotherapy alone [2]. Furthermore, the combination therapy significantly reduced cancer-related morbidity by decreasing both ascites formation and metastasis, while also targeting both cancer cells and the associated tumor stroma—a dual-targeting property not achieved by chemotherapy alone [2]. In vitro, the combination of low-dose triptolide (the active metabolite of Minnelide) with paclitaxel led to significantly increased M-phase cell cycle arrest and apoptosis in multiple pancreatic cancer cell lines compared to either agent alone [2].

Pancreatic ductal adenocarcinoma Chemotherapy synergy Dose reduction

Clinical Safety Profile: Minnelide Monotherapy Hematologic Toxicity Compared Across Dosing Schedules

The Phase I study of Minnelide in refractory GI cancers (n=42) reported Grade ≥3 toxicities in 69% of patients, with neutropenia being the most common at 38% [1]. Importantly, the study directly compared two dosing schedules: Schedule A (daily dosing for 21 days of a 28-day cycle) versus Schedule B (dosing for 5 of every 7 days for the first 21 days), with the schedule modification introduced specifically to mitigate neutropenia [1]. Two patients experienced severe cerebellar toxicity that was directly correlated with 2-fold higher triptolide plasma concentrations, establishing a quantifiable exposure-toxicity relationship [1]. By contrast, in the gastric cancer Phase I trial (n=36), where Minnelide was administered orally, the monotherapy arm (Regimen A) had dose-limiting toxicities (DLTs) at 1.5 mg (Grade 3 abdominal pain in 2 of 11 patients), while no DLTs occurred in the combination arms (Regimen B and C) [2]. The most common Grade ≥3 AEs in the gastric cancer trial were neutropenia (19.4%) and abdominal pain (11.1%), and the MTD was established at 1.25 mg once daily for 21 days per 28-day cycle [2].

Safety profile Neutropenia Dose-limiting toxicity

Preclinical Tumor Burden Reduction: Comparative Efficacy in Osteosarcoma Orthotopic and Metastasis Models

In an orthotopic osteosarcoma model, Minnelide treatment significantly reduced both primary tumor burden and lung metastasis [1]. Triptolide was independently shown to significantly induce apoptosis in all osteosarcoma cell lines tested (SaOS-2, MG-63, U2OS, and 143B), while having no significant effect on normal human osteoblast cells, establishing a selectivity profile relevant to therapeutic index [1]. In the CD133-targeting pancreatic cancer study, Minnelide efficiently downregulated both CD133-negative and CD133-positive tumor cell populations, resulting in a 60% decrease in tumor volume compared to untreated controls [2]. In the colon cancer liver metastasis model, Minnelide markedly inhibited the growth of colon cancer xenografts and more than doubled the median survival of animals with liver metastases [3].

Osteosarcoma Lung metastasis Tumor burden

Optimal Research and Industrial Application Scenarios for Minnelide Sodium Based on Verified Differentiation Evidence


Pancreatic Ductal Adenocarcinoma Preclinical Efficacy Studies Requiring Orthotopic or Spontaneous Tumor Models

Minnelide sodium is optimally deployed in PDAC research programs that require orthotopic implantation or genetically engineered spontaneous tumor models (e.g., KRasG12D; Trp53R172H; Pdx-1Cre), as its preclinical efficacy has been validated across all three complementary model types: orthotopic xenografts, patient-derived xenografts, and the spontaneous immunocompetent model [3]. The documented >10-fold survival extension in the AsPC-1 orthotopic model (36 days to >385 days) and the dose-response data at 0.21 and 0.42 mg/kg provide validated dosing benchmarks for experimental design [3]. Investigators studying tumor-stroma interactions should prioritize Minnelide sodium based on its demonstrated dual-targeting of cancer cells and stromal components, including reduction of stromal collagen content, which is not achieved by gemcitabine-based chemotherapy alone [7].

Chemotherapy Dose-Reduction Combination Studies Aiming to Improve Therapeutic Index in PDAC

Minnelide sodium is the preferred triptolide prodrug for combination studies with gemcitabine and nab-paclitaxel, as it is the only compound in this pharmacologic class for which preclinical synergy data with reduced-dose standard-of-care chemotherapy have been published [3]. The established finding that low-dose Minnelide plus low-dose gemcitabine/nab-paclitaxel outperforms full-dose chemotherapy alone—with reduced ascites, metastasis, and cancer-associated morbidity—provides a direct rationale for investigator-initiated preclinical trials exploring dose-reduction strategies [3]. Procurement for these studies should specify the disodium phosphonooxymethyl prodrug form (CAS 1254702-87-8) because alternative triptolide prodrugs with different linker chemistries (e.g., glycolic acid-linked TP-P1) exhibit different plasma release kinetics and have not been evaluated in this combination context [7].

Cancer Stem Cell and Tumor-Initiating Cell Targeting Studies

Minnelide sodium is specifically indicated for cancer stem cell (CSC) research programs based on its verified ability to downregulate both CD133-negative and CD133-positive tumor-initiating cell populations in pancreatic cancer, resulting in a 60% tumor volume reduction [3]. The compound's selective targeting of CSCs in basal/triple-negative breast cancer (TNBC) cell lines compared to luminal subtypes—mediated through Myc and HSP70 targeting—further supports its utility in CSC-focused drug discovery across multiple tumor types [7]. Investigators examining super-enhancer biology should note that Minnelide has been characterized as a super-enhancer inhibitor that downregulates Myc expression, providing a mechanistic entry point for studies on transcriptional dysregulation in cancer stem cells [8].

Clinical Trial Correlative Studies Requiring Validated Human Pharmacokinetic Reference Data

For translational research programs planning clinical biomarker or pharmacokinetic bridging studies, Minnelide sodium is the only triptolide prodrug with published human Phase I PK parameters including triptolide Cmax, AUC, and the critical finding that 2-fold elevated triptolide plasma concentrations correlate with severe cerebellar toxicity [3]. The established RP2D (recommended Phase II dose) and MTD for both intravenous (0.53–0.65 mg/m² depending on schedule) and oral (1.25 mg once daily 21/28 days) formulations provide essential reference points for dose translation from preclinical models to clinical study designs [3][7]. Procurement of Minnelide sodium for these programs should specify the exact disodium salt form (CAS 1254702-87-8, molecular weight 514.37 g/mol) to ensure consistency with the clinical trial material specification [8].

Quote Request

Request a Quote for Minnelide sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.